角质胺 A

描述

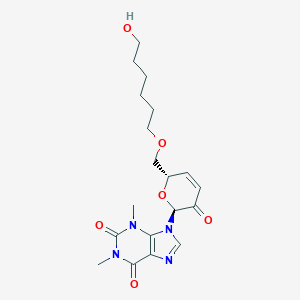

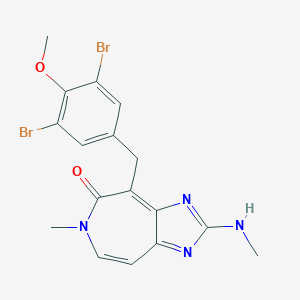

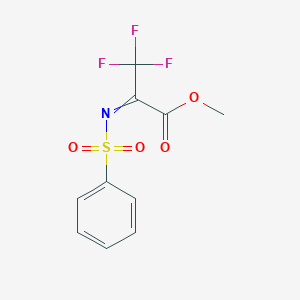

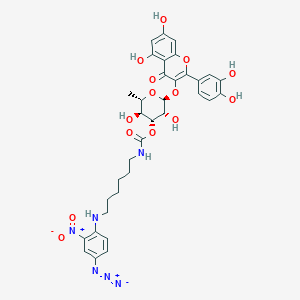

Ceratamine A is a notable natural product isolated from the marine sponge Pseudoceratina sp., collected in Papua New Guinea. This compound, alongside its counterpart Ceratamine B, falls under the category of antimitotic heterocyclic alkaloids due to their unique structures and biological activities, particularly their ability to interfere with microtubule dynamics, thus halting cell division at mitosis. The molecular architecture of Ceratamine A has been elucidated through comprehensive spectroscopic analysis, revealing its complex structure which contributes to its biological functions (Manzo et al., 2003).

Synthesis Analysis

The total synthesis of Ceratamine A has been achieved, demonstrating the feasibility of creating this complex molecule in the laboratory. A notable synthesis approach involves starting from 5-methoxybenzimidazole, proceeding through a series of sophisticated chemical transformations including the Schmidt rearrangement and SNAr reaction, culminating in the formation of Ceratamine A with significant yield (Q. Feng, L. Tao, & Zhanzhu Liu, 2013).

Molecular Structure Analysis

The structural elucidation of Ceratamine A and B, based on spectroscopic data, underscores the complexity of these molecules. Their structures are characterized by the presence of an azepine ring, a distinct feature contributing to their antimitotic activity. This structural insight is crucial for understanding how Ceratamine A interacts with biological targets, especially microtubules (Manzo et al., 2003).

Chemical Reactions and Properties

Ceratamine A's chemical reactivity and properties have been explored through its synthetic analogs, revealing the potential for modification to enhance its biological activity. Studies on various synthetic routes and analogs of Ceratamine A highlight the molecule's flexibility for chemical modifications, which can influence its antimitotic effects and cytotoxicity against cancer cell lines (Nodwell et al., 2008).

Physical Properties Analysis

The physical properties of Ceratamine A, such as solubility and stability, are inherently tied to its structural characteristics. While specific studies on these aspects are less common, the synthesis and structural analyses provide indirect insights into the molecule's behavior under various conditions, which is crucial for its application in drug development and other scientific endeavors.

Chemical Properties Analysis

Ceratamine A exhibits a range of chemical properties, including the ability to stabilize microtubules, which is not common among molecules with relatively simple structures and no chiral centers. This unique feature distinguishes Ceratamine A and makes it an attractive candidate for further drug development and study as a microtubule-stabilizing agent (Karjala et al., 2005).

科学研究应用

角质胺 A 和 B 从海洋假角质海绵中分离,作为抗有丝分裂剂,破坏微管动力学。这一特性使它们成为癌症药物发现中受关注的对象 (Manzo 等人,2003).

角质胺 A 中的 C-14 和 C-16 溴取代基在其抗有丝分裂效力中起主要作用,这表明在小鼠癌症模型中进行测试的潜力 (Nodwell 等人,2009).

角质胺 A 的合成类似物已显示出在基于细胞的抗有丝分裂活性测定中比天然产物更活跃 (Nodwell 等人,2010).

角质胺 A 类似物中 C-14 和 C-16 的大体取代基可以增强其细胞毒性,而 N-7 的修饰对于对人癌细胞系的高效力至关重要 (Tao 等人,2017).

源自海洋天然产物角质胺 A 的新型咪唑并[4,5-d]氮杂卓化合物对人癌细胞系表现出相当的细胞毒性,其中化合物 1k 显示出最好的体外细胞毒性 (Pan 等人,2018).

角质胺 A 已被合成抗有丝分裂类似物,进一步强调了其作为微管稳定剂的作用 (Nodwell 等人,2008).

角质胺 A 和 B 是微管结合剂,可以使用高产和高效的合成路线合成 (Coleman 等人,2009).

安全和危害

Safety data for Ceratamine A suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

4-[(3,5-dibromo-4-methoxyphenyl)methyl]-6-methyl-2-(methylamino)imidazo[4,5-d]azepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Br2N4O2/c1-20-17-21-13-4-5-23(2)16(24)10(14(13)22-17)6-9-7-11(18)15(25-3)12(19)8-9/h4-5,7-8H,6H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIJSTYZBPUVSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(C(=O)N(C=CC2=N1)C)CC3=CC(=C(C(=C3)Br)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Br2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467455 | |

| Record name | CERATAMINE A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ceratamine A | |

CAS RN |

634151-15-8 | |

| Record name | CERATAMINE A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride](/img/structure/B26798.png)

![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate](/img/structure/B26828.png)